1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine
CAS No.: 97629-69-1
Cat. No.: VC21500793
Molecular Formula: C18H18ClF3N2O2S
Molecular Weight: 418.9g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97629-69-1 |
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Molecular Formula | C18H18ClF3N2O2S |
Molecular Weight | 418.9g/mol |
IUPAC Name | 1-benzyl-4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazine |
Standard InChI | InChI=1S/C18H18ClF3N2O2S/c19-17-7-6-15(12-16(17)18(20,21)22)27(25,26)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
Standard InChI Key | DUZGCGOGSVVQPL-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Introduction
Chemical Structure and Properties
1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine features a piperazine heterocycle as its core structure, with a benzyl group attached to one nitrogen atom and a (4-chloro-3-(trifluoromethyl)phenyl)sulfonyl group attached to the other. The compound contains several key structural elements that contribute to its chemical behavior and potential biological activity. The trifluoromethyl group increases lipophilicity and metabolic stability, while the chloro substituent can enhance binding interactions with biological targets. The sulfonyl linker provides hydrogen bond acceptor capabilities and influences the compound's three-dimensional structure.
The molecular formula of this compound is C₁₈H₁₈ClF₃N₂O₂S, with an approximate molecular weight of 419 g/mol. The presence of the trifluoromethyl group significantly enhances the lipophilicity of the molecule, which may influence its membrane permeability and pharmacokinetic profile. Structurally related compounds with trifluoromethyl groups demonstrate enhanced metabolic stability compared to their non-fluorinated analogs .
Physical Properties
Based on structural analysis and comparison with similar compounds, 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine is likely to exhibit the following physical properties:
Property | Value | Basis for Estimation |
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Physical State | Crystalline solid | Common for similar piperazine derivatives |
Color | White to off-white | Typical for similar sulfonyl piperazines |
Solubility | Poorly soluble in water; Soluble in DMSO, dichloromethane | Based on lipophilic nature and similar compounds |
Melting Point | 130-150°C (estimated) | Comparison with structurally similar compounds |
LogP | ~3.8-4.2 (estimated) | Presence of lipophilic groups (benzyl, trifluoromethyl) |
Structural Features
The compound contains several key structural elements that contribute to its chemical and biological properties:
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The piperazine ring provides basic nitrogen centers for potential hydrogen bonding and salt formation.
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The benzyl group adds lipophilicity and may participate in π-π stacking interactions with aromatic amino acid residues in potential protein targets.
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The sulfonyl group serves as a hydrogen bond acceptor and provides a specific three-dimensional orientation.
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The 4-chloro-3-(trifluoromethyl)phenyl moiety combines halogen bonding capabilities with the electron-withdrawing effects of the trifluoromethyl group .
Synthesis Methods
The synthesis of 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine likely follows established protocols for similar piperazine derivatives. Based on synthetic routes for structurally related compounds, the following synthetic pathway can be proposed:
General Synthetic Approach
The synthesis typically involves a multi-step process:
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N-Benzylation of piperazine to form 1-benzylpiperazine
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Sulfonylation of the remaining secondary amine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride
This approach parallels the synthesis of related compounds such as 1-Benzyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine and piperazine derivatives containing trifluoromethyl groups .
Biological Activity and Applications
Potential Activity | Mechanism | Structural Basis |
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Enzyme Inhibition | Interaction with active site residues | Sulfonyl group as hydrogen bond acceptor |
Receptor Modulation | Binding to neurotransmitter receptors | Piperazine scaffold common in CNS-active drugs |
Antimicrobial | Disruption of bacterial cell processes | Similar to antibacterial sulfonamides |
Anticancer | Inhibition of cancer-specific enzymes | Related compounds show antiproliferative effects |
Structurally similar compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus and other bacterial strains . The combination of the benzyl group with the piperazine ring is a structural motif found in several CNS-active drugs, suggesting potential neuroactive properties.
Structure-Activity Relationships
The biological activity of 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine is likely influenced by several structural features:
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The piperazine ring provides a scaffold commonly found in neuroactive compounds and can interact with various receptors.
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The benzyl group enhances lipophilicity and may contribute to binding through hydrophobic interactions.
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The 4-chloro-3-(trifluoromethyl)phenyl group can participate in halogen bonding and pi-stacking interactions with protein targets.
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The sulfonyl linker provides a specific three-dimensional arrangement of the pharmacophores and can act as a hydrogen bond acceptor .
Research with similar compounds has shown that the trifluoromethyl group significantly enhances metabolic stability and often improves binding affinity to target proteins compared to methyl or hydrogen at the same position .
Comparative Analysis with Structural Analogs
Structural Comparison with Similar Compounds
1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine shares structural features with several compounds that have been studied for their biological activities:
The differences in substitution patterns and functional groups can significantly impact the pharmacological profiles of these compounds. For example, the replacement of a methyl group with a trifluoromethyl group typically enhances metabolic stability and increases lipophilicity .
Impact of Structural Modifications
The structural modifications in 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine compared to its analogs may result in the following effects:
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Trifluoromethyl vs. Methyl: The trifluoromethyl group increases lipophilicity, metabolic stability, and often enhances binding affinity compared to the methyl group in the analog compound .
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Position of substituents: The 4-chloro-3-(trifluoromethyl) substitution pattern on the phenyl ring creates a specific electronic distribution and three-dimensional arrangement that may influence receptor binding specificity.
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Sulfonyl linker: The presence of a sulfonyl group between the piperazine and the substituted phenyl ring provides hydrogen bond acceptor capabilities and influences the spatial arrangement of the pharmacophores .
Research Applications and Development Status
Current Research Focus
Based on the structural features and activities of similar compounds, 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine may be being investigated in several research areas:
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Medicinal Chemistry: As a scaffold for development of novel therapeutic agents, particularly for CNS disorders and antimicrobial applications.
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Chemical Biology: As a tool compound for studying biological processes and protein-ligand interactions.
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Synthetic Methodology: As a target for developing new synthetic routes to complex piperazine derivatives.
Similar compounds have been studied for their potential as phosphopantetheinyl transferase (PPTase) inhibitors with antibacterial activity , suggesting that our target compound might also possess such properties.
Analytical Characterization
Spectroscopic Properties
Based on structural features and data from similar compounds, 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine would likely exhibit the following spectroscopic characteristics:
Mass Spectrometry
Expected mass spectrometric data:
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Molecular ion [M+H]⁺: m/z 419.0858
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Major fragments might include m/z 327 (loss of benzyl group), m/z 298 (loss of SO₂)
Chromatographic Properties
Based on its structure and lipophilicity, 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine would likely exhibit the following chromatographic behavior:
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